molecular formula C13H14BrN5O4 B12692859 (E)-5-(2-Bromovinyl)-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-4-(1,2,4-triazol-1-yl)pyrimidine-2(1H)-one CAS No. 111160-31-7

(E)-5-(2-Bromovinyl)-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-4-(1,2,4-triazol-1-yl)pyrimidine-2(1H)-one

Cat. No.: B12692859
CAS No.: 111160-31-7
M. Wt: 384.19 g/mol
InChI Key: ARBPPPVNWWKHQR-VFDLHJOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(2-Bromovinyl)-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-4-(1,2,4-triazol-1-yl)pyrimidine-2(1H)-one is a synthetic nucleoside analog. Compounds of this nature are often used in medicinal chemistry, particularly in antiviral and anticancer research. The unique structure of this compound allows it to interact with biological molecules in specific ways, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-Bromovinyl)-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-4-(1,2,4-triazol-1-yl)pyrimidine-2(1H)-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a pyrimidine base and a sugar moiety.

    Glycosylation: The sugar moiety is attached to the pyrimidine base through a glycosylation reaction.

    Triazole Formation: The triazole ring is introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bromovinyl group.

    Reduction: Reduction reactions can modify the triazole ring or the pyrimidine base.

    Substitution: The bromine atom in the bromovinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium azide (NaN3), thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile tool in synthetic chemistry.

Biology

In biological research, nucleoside analogs like this one are often used to study DNA and RNA synthesis. They can act as inhibitors of polymerases, providing insights into the mechanisms of nucleic acid replication.

Medicine

Medicinally, this compound may have potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.

Industry

In the pharmaceutical industry, this compound could be used in the development of new therapeutic agents. Its unique properties might also make it useful in diagnostic applications.

Mechanism of Action

The mechanism of action of (E)-5-(2-Bromovinyl)-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-4-(1,2,4-triazol-1-yl)pyrimidine-2(1H)-one involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of polymerases, enzymes responsible for DNA and RNA synthesis. This inhibition can lead to the termination of nucleic acid chains, preventing the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: Another nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

What sets (E)-5-(2-Bromovinyl)-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-4-(1,2,4-triazol-1-yl)pyrimidine-2(1H)-one apart is its specific structure, which may offer unique interactions with biological targets. The presence of the bromovinyl group and the triazole ring can provide distinct chemical and biological properties compared to other nucleoside analogs.

Properties

CAS No.

111160-31-7

Molecular Formula

C13H14BrN5O4

Molecular Weight

384.19 g/mol

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(1,2,4-triazol-1-yl)pyrimidin-2-one

InChI

InChI=1S/C13H14BrN5O4/c14-2-1-8-4-18(11-3-9(21)10(5-20)23-11)13(22)17-12(8)19-7-15-6-16-19/h1-2,4,6-7,9-11,20-21H,3,5H2/b2-1+/t9-,10+,11+/m0/s1

InChI Key

ARBPPPVNWWKHQR-VFDLHJOKSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N3C=NC=N3)/C=C/Br)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N3C=NC=N3)C=CBr)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.